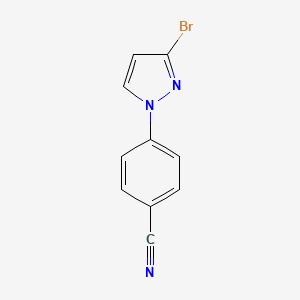![molecular formula C9H19NO2 B1485503 trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol CAS No. 2160239-95-0](/img/structure/B1485503.png)
trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol (THPC) is a cyclic amine with a five-membered ring structure, which is a derivative of cyclobutanone. It is a synthetic compound that has been used for various applications in the field of scientific research. It is a versatile compound that has been used for a variety of purposes, such as in the synthesis of small molecules, drug delivery, and protein-protein interactions. THPC has been extensively studied and its potential applications are still being explored.
Applications De Recherche Scientifique
Trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol has been used in a variety of scientific research applications. It has been used in the synthesis of small molecules, such as drugs and other compounds. It has also been used in the study of protein-protein interactions and drug delivery. In addition, trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol has been used in the study of enzyme-catalyzed reactions and for the study of metabolic pathways.
Mécanisme D'action
The mechanism of action of trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol is not yet fully understood. However, it is known that it binds to proteins and enzymes, which in turn affects the activity of the proteins and enzymes. It is believed that it may also bind to small molecules, such as drugs, and affect their absorption and metabolism.
Biochemical and Physiological Effects
trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to bind to proteins and enzymes, which in turn affects their activity and can lead to changes in the metabolic pathways. It has also been found to bind to small molecules, such as drugs, and affect their absorption and metabolism. In addition, trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol in lab experiments include its high purity, its ability to bind to proteins and enzymes, and its ability to bind to small molecules, such as drugs. The limitations of using trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol in lab experiments include its high cost and the need for special equipment to synthesize it.
Orientations Futures
For research involving trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol include the development of novel methods for synthesizing it, the study of its effects on metabolic pathways, the study of its effects on drug absorption and metabolism, and the development of new applications for it. In addition, further research could be conducted to explore the potential therapeutic applications of trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol, such as its use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
(1R,2R)-2-(5-hydroxypentylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-7-3-1-2-6-10-8-4-5-9(8)12/h8-12H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZBUWMRORRCFQ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)
![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)

![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)



![1-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485435.png)

![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)